molecular formula C14H16N4O4S B2392561 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide CAS No. 2034580-17-9

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2392561
CAS No.: 2034580-17-9
M. Wt: 336.37
InChI Key: XRDPNOFNZXZMCM-UHFFFAOYSA-N
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Description

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with an ethoxy group at the 6-position, a carboxamide group at the 4-position, and a phenyl ring bearing a methylsulfonamido group at the 3-position. The unique structural features of this compound make it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between ethyl cyanoacetate and formamide under acidic conditions, followed by cyclization.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenyl Ring: The phenyl ring with a methylsulfonamido group can be attached via a Suzuki coupling reaction between a bromopyrimidine intermediate and a boronic acid derivative of the phenyl ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and purification steps.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Conversion of the ethoxy group to a carboxylic acid.

    Reduction: Conversion of the carboxamide group to an amine.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide can be studied for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds suggests it may interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyrimidine core and the sulfonamide group suggests potential interactions with nucleotide-binding sites or sulfonamide-sensitive enzymes.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-N-(3-(methylamino)phenyl)pyrimidine-4-carboxamide: Similar structure but with a methylamino group instead of a methylsulfonamido group.

    6-ethoxy-N-(3-(ethylsulfonamido)phenyl)pyrimidine-4-carboxamide: Similar structure but with an ethylsulfonamido group instead of a methylsulfonamido group.

    6-methoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxy group, methylsulfonamido group, and pyrimidine core provides a distinct set of properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-ethoxy-N-[3-(methanesulfonamido)phenyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-3-22-13-8-12(15-9-16-13)14(19)17-10-5-4-6-11(7-10)18-23(2,20)21/h4-9,18H,3H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDPNOFNZXZMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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